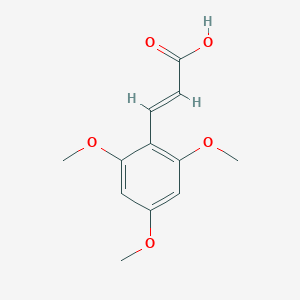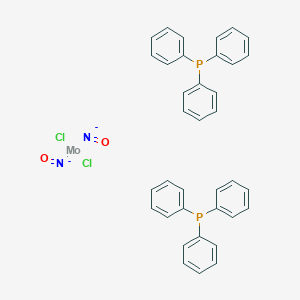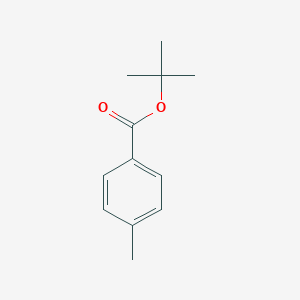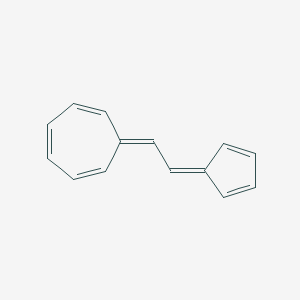
Acide 2,4,6-triméthoxycinnamique
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2,4,6-trimethoxycinnamic acid and its derivatives has been explored in various studies. One approach involves the starting from commercially available 3,4,5-trimethoxycinnamic acid, demonstrating the flexibility of synthetic routes to access various trimethoxycinnamic acids derivatives (Wu et al., 2009).
Molecular Structure Analysis
The molecular structure of 2,4,6-trimethoxycinnamic acid is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to a double bond leading to a carboxylic acid group. This structure has been implicated in various biological activities, with studies showing how modifications in the structure can lead to significant changes in biological functions (Zhao et al., 2019).
Chemical Reactions and Properties
Chemical reactions involving 2,4,6-trimethoxycinnamic acid include oxidation, reduction, and conjugation processes. For example, the bacterial degradation of trimethoxycinnamic acids involves oxidation and demethylation, leading to the production of methanol and other metabolites (Donnelly & Dagley, 1981).
Applications De Recherche Scientifique
Activité inhibitrice de la cholinestérase
“Acide 2,4,6-triméthoxycinnamique” et ses dérivés ont été testés pour leur capacité à inhiber l'acétylcholinestérase (AChE) et la butyrylcholinestérase (BChE) in vitro . Cette propriété pourrait être utile dans le traitement de maladies comme la maladie d'Alzheimer, où il y a une déficience en acétylcholine dans le cerveau .
Agents antinarcotiques
“this compound” et ses dérivés ont été évalués comme agents antinarcotiques potentiels . Ils ont été trouvés pour avoir une action inhibitrice significative sur la neurotoxicité induite par le glutamate et ont montré une activité antinarcotique élevée chez la souris .
Piégeage des radicaux libres
Ces composés ont été évalués pour leur activité de piégeage des radicaux libres . Cette propriété pourrait être bénéfique dans le traitement des maladies causées par le stress oxydatif .
Activité antitumorale
La recherche a montré que “this compound” et ses dérivés ont un potentiel en tant qu'agents antitumoraux . Cela pourrait ouvrir de nouvelles voies pour le traitement du cancer .
Activité antivirale
Ces composés ont également été étudiés pour leurs propriétés antivirales . Cela pourrait être utile dans le développement de nouveaux médicaments antiviraux
Mécanisme D'action
Target of Action
The primary targets of 2,4,6-Trimethoxycinnamic acid (TMCA) are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system by breaking down acetylcholine, a neurotransmitter involved in memory and cognition.
Mode of Action
TMCA interacts with its targets (AChE and BChE) by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission.
Biochemical Pathways
The inhibition of AChE and BChE by TMCA affects the cholinergic pathway, which is involved in various physiological processes, including memory and cognition . Additionally, TMCA has been found to inhibit HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway .
Result of Action
The inhibition of AChE and BChE by TMCA can lead to enhanced cholinergic transmission, which may have potential therapeutic effects in conditions like Alzheimer’s disease . Additionally, the inhibition of HMG-CoA reductase by TMCA can lead to decreased cholesterol levels, suggesting potential benefits in managing hypercholesterolemia .
Safety and Hazards
Propriétés
IUPAC Name |
(E)-3-(2,4,6-trimethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O5/c1-15-8-6-10(16-2)9(4-5-12(13)14)11(7-8)17-3/h4-7H,1-3H3,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCPKRIPFNFIXOK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C=CC(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C(=C1)OC)/C=C/C(=O)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)





![[(E)-2-cyanoethenyl] acetate](/img/structure/B85132.png)

